![molecular formula C26H27N3O2 B2832858 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2319717-80-9](/img/structure/B2832858.png)
6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels in the brain, which has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. Increased GABA levels in the brain can lead to a reduction in neuronal activity, which may underlie the anticonvulsant, anxiolytic, and analgesic effects of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one.
Biochemical and Physiological Effects
6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on GABA levels in the brain, 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, in certain brain regions. This suggests that 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one may have broader effects on neuronal activity beyond its inhibition of GABA-AT.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one for use in scientific research is its high potency and selectivity for GABA-AT. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of long-term administration of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one on neuronal function and behavior are not well understood and require further investigation.
Future Directions
There are a number of potential future directions for research on 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one. One area of interest is the development of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one analogs with improved solubility and pharmacokinetic properties. Additionally, further research is needed to better understand the long-term effects of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one on neuronal function and behavior. Finally, there is interest in exploring the potential therapeutic applications of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and cognitive impairment.
Synthesis Methods
The synthesis of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves a series of chemical reactions starting with the reaction of 4-phenylphenylacetic acid with piperidine to form 1-[2-(4-phenylphenyl)acetyl]piperidine. This compound is then reacted with 6-cyclopropyl-3-pyridazinone in the presence of a base to form 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one. The synthesis of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has anticonvulsant, anxiolytic, and analgesic properties, making it a promising candidate for the treatment of epilepsy, anxiety, and pain. Additionally, 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury, suggesting that it may have potential as a cognitive enhancer.
properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-25-13-12-24(22-10-11-22)27-29(25)23-14-16-28(17-15-23)26(31)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-9,12-13,22-23H,10-11,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGCJMABHRJAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one |
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